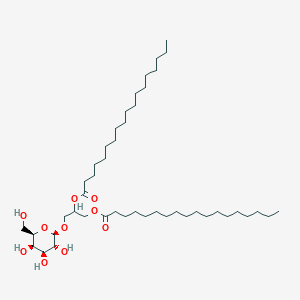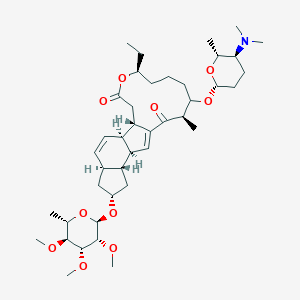
Spinosyn A
Übersicht
Beschreibung
Spinosyn A ist eine natürlich vorkommende Verbindung, die vom Bakterium Saccharopolyspora spinosa produziert wird. Es gehört zur Spinosyn-Familie, die aus Makrolid-Antibiotika mit starken insektiziden Eigenschaften besteht. This compound ist zusammen mit seinem Isomer Spinosyn D ein Schlüsselbestandteil des Insektizids Spinosad. Diese Verbindungen sind für ihre einzigartige chemische Struktur und ihre Wirksamkeit bei der Bekämpfung einer Vielzahl von Insekten-Schädlingen bekannt, während sie gleichzeitig relativ ungiftig für Säugetiere und andere Nicht-Zielorganismen sind .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: this compound wird hauptsächlich durch die Fermentation von Saccharopolyspora spinosa hergestellt. Der Fermentationsprozess umfasst die Kultivierung des Bakteriums in einem nährstoffreichen Medium unter kontrollierten Bedingungen. Die Produktionsausbeute kann durch genetische Manipulation und Optimierung der Fermentationsparameter erhöht werden. Zum Beispiel wurden Genome Shuffling und Antibiotikaresistenz-Screening verwendet, um hochproduktive Stämme von Saccharopolyspora spinosa zu entwickeln .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst eine großtechnische Fermentation, gefolgt von Extraktion und Reinigung. Die Fermentationsbrühe wird typischerweise einer Lösungsmittelextraktion unterzogen, um die Spinosyn-Verbindungen zu isolieren. Der Rohextrakt wird dann mit chromatographischen Verfahren gereinigt, um reines this compound zu erhalten. Der Prozess ist so konzipiert, dass die Ausbeute maximiert und die Reinheit des Endprodukts gewährleistet wird .
Chemische Reaktionsanalyse
Reaktionstypen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Diels-Alder-Reaktion, die von einem Enzym in Saccharopolyspora spinosa katalysiert wird. Diese Reaktion ist ein wichtiger Schritt in der Biosynthese von this compound .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der chemischen Modifikation von this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen sicherzustellen. Beispielsweise können Oxidationsreaktionen unter Verwendung von Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen durchgeführt werden .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den chemischen Reaktionen von this compound gebildet werden, sind verschiedene Derivate mit modifizierten funktionellen Gruppen. Diese Derivate können verschiedene biologische Aktivitäten aufweisen und werden oft auf ihre potenzielle Verwendung als Insektizide oder Pharmazeutika untersucht .
Wissenschaftliche Forschungsanwendungen
This compound hat eine Vielzahl von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es aufgrund seiner einzigartigen chemischen Struktur und seines Potenzials als Leitstruktur für die Entwicklung neuer Insektizide untersucht. In der Biologie wird this compound verwendet, um die Mechanismen der Insektenresistenz und die Wechselwirkungen zwischen Insektiziden und ihren Zielstrukturen zu untersuchen. In der Medizin werden this compound und seine Derivate auf ihre potenzielle Verwendung als Antibiotika und Antiparasitika untersucht. In der Industrie wird this compound zur Formulierung von Insektiziden für landwirtschaftliche und veterinärmedizinische Anwendungen verwendet .
Wissenschaftliche Forschungsanwendungen
Spinosyn A has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical structure and its potential as a lead compound for the development of new insecticides. In biology, this compound is used to study the mechanisms of insect resistance and the interactions between insecticides and their targets. In medicine, this compound and its derivatives are investigated for their potential use as antibiotics and antiparasitic agents. In industry, this compound is used in the formulation of insecticides for agricultural and veterinary applications .
Wirkmechanismus
Spinosyn A entfaltet seine insektizide Wirkung, indem es die nikotinergen Acetylcholinrezeptoren im Insektennervensystem angreift. Es bindet an spezifische Stellen an diesen Rezeptoren, was zu einer verlängerten Aktivierung und letztendlich zur Lähmung des Insekts führt. Dieser Wirkungsmechanismus unterscheidet sich von dem anderer Insektizide, wodurch this compound wirksam gegen Insektenpopulationen ist, die eine Resistenz gegen andere Verbindungen entwickelt haben .
Biochemische Analyse
Biochemical Properties
Spinosyn A interacts with various biomolecules in its biochemical reactions. It is known to disrupt nicotinic acetylcholine receptors . In the context of cancer biology, this compound has been found to bind to and activate Argininosuccinate Synthase (ASS1), an enzyme that catalyzes the formation of argininosuccinate from citrulline and aspartate . This interaction is critical for the anti-cancer effects of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In breast cancer cells, it has been shown to inhibit cell proliferation and migration, induce apoptosis, and cause cell cycle arrest . It also modulates multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. It functions as an allosteric activator of nicotinic acetylcholine receptors . In cancer cells, this compound binds to and activates ASS1, leading to reduced pyrimidine synthesis and consequently the inhibition of cancer cell proliferation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. While specific studies detailing the temporal effects of this compound are limited, it is known that the compound has long-term effects on cellular function, such as inhibiting cell proliferation and inducing apoptosis in cancer cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to impact the urea cycle through its interaction with ASS1 . Detailed information on the specific metabolic pathways that this compound is involved in is currently limited.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Spinosyn A is primarily produced through the fermentation of Saccharopolyspora spinosa. The fermentation process involves culturing the bacterium in a nutrient-rich medium under controlled conditions. The production yield can be enhanced through genetic manipulation and optimization of fermentation parameters. For example, genome shuffling and antibiotic resistance screening have been used to develop high-yield strains of Saccharopolyspora spinosa .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by extraction and purification. The fermentation broth is typically subjected to solvent extraction to isolate the spinosyn compounds. The crude extract is then purified using chromatographic techniques to obtain pure this compound. The process is designed to maximize yield and ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Spinosyn A undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Diels-Alder reaction, which is catalyzed by an enzyme in Saccharopolyspora spinosa. This reaction is a key step in the biosynthesis of this compound .
Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations. For example, oxidation reactions may be carried out using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups. These derivatives can exhibit different biological activities and are often studied for their potential use as insecticides or pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Zu den Spinosyn A ähnlichen Verbindungen gehören Spinosyn D, Spinosyn E und Spinosyn F. Diese Verbindungen weisen eine ähnliche Makrolid-Struktur auf, unterscheiden sich jedoch im Grad der Methylierung und in anderen Modifikationen der funktionellen Gruppen .
Einzigartigkeit von this compound: this compound ist aufgrund seiner hohen insektiziden Wirksamkeit und seiner relativ geringen Toxizität für Nicht-Zielorganismen einzigartig. Sein einzigartiger Wirkungsmechanismus und seine Wirksamkeit gegen resistente Insektenpopulationen machen es zu einem wertvollen Werkzeug im integrierten Schädlingsmanagement. Darüber hinaus ermöglicht die Möglichkeit, this compound durch Fermentation zu produzieren, eine nachhaltige und skalierbare Methode für seine Herstellung .
Eigenschaften
IUPAC Name |
(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,38+,39-,40-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJQTHAZUNRMPR-UYQKXTDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H65NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037598 | |
| Record name | Spinosyn A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] | |
| Record name | Spinosyn A | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7193 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Water = 89.4 ppm (Spinosyn A) and 0.495 ppm (Spinosyn D); acetone - 16.8 g/ml (Spinosyn A) and 1.01 g/ml (Spinosyn D); methanol - 19.0 g/ml (Spinosyn A) and 0.252 g/ml (Spinosyn D) | |
| Record name | SPINOSYN-A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
The electrophilic addition of reagents to the 5,6-double bond in spinosyn A & spinosyn D systems occurred with high pi-diastereofacial selectivity. Addition occurred preferentially from the beta face of the molecule with selectivities ranging from 5:1 to better than 30:1. Various NMR properties were investigated in order to distinguish the beta & alpha isomers with the help of theoretical models of the products. These NMR properties include a (13)C gamma effect to C-11 & vicinal coupling between H-4 & H-5. To help rationalize the selectivity, computational studies on the transition states for epoxidation were calculated using density functional theory. The results indicate that beta epoxidation is favored & that the geometries of the transition structures are consistent with torsional steering being the source of the selectivity. | |
| Record name | SPINOSYN-A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.0X10-11 kPA at 25 C (Spinosyn A) | |
| Record name | SPINOSYN-A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The spinosyns, a novel family of insecticidal macrocyclic lactones, are active on a wide variety of insect pests, especially lepidopterans & dipterans...& possess a mode of action that appears unique, with studies to date suggesting that both nicotinic & gamma-aminobutryic acid receptor functions are altered in a novel manner. Compared to pyrethroids such as cypermethrin, spinosyn A is slow to penetrate into insect larvae such as tobacco budworm larvae (Heliothis virescens); however, once inside the insect, spinosyn A is not readily metabolized... | |
| Record name | SPINOSYN-A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light grey to white crystals | |
CAS No. |
131929-60-7 | |
| Record name | Spinosyn A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131929-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spinosad factor A [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131929607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spinosyn A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8037598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spinosyn A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPINOSAD FACTOR A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY0L59V61N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SPINOSYN-A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
84 C to 99.5 C | |
| Record name | SPINOSYN-A | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
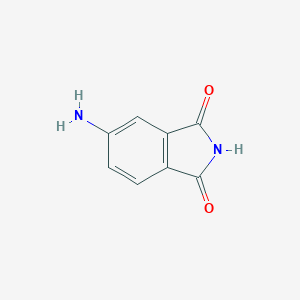

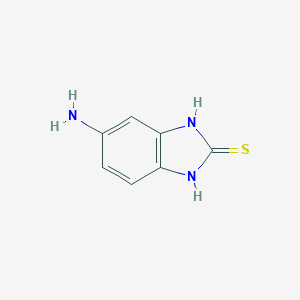
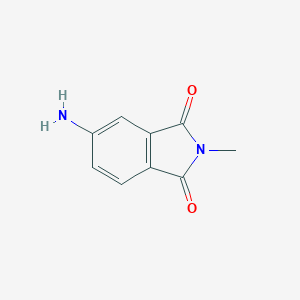

![6,7,14-trihydroxy-13-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B160941.png)
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)

![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)

